

Application Notes and Protocols for In Vitro Fucosylation using GDP-Fucose-Tz

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Compound of Interest

Compound Name: GDP-Fucose-Tz

Cat. No.: B12364225

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Introduction

Fucosylation, the enzymatic addition of a fucose sugar to glycans and proteins, is a critical post-translational modification involved in a wide range of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, including cancer, making the enzymes involved, fucosyltransferases (FUTs), attractive targets for drug development. This document provides a detailed protocol for an in vitro fucosylation assay using **GDP-Fucose-Tz**, a GDP-fucose analog modified with a tetrazine (Tz) moiety. This bioorthogonal handle allows for the subsequent detection and quantification of fucosylation events through a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) click reaction. This chemoenzymatic approach provides a powerful tool for studying fucosyltransferase activity, screening for inhibitors, and labeling glycoconjugates.

Principle of the Assay

The assay is a two-step process. First, a fucosyltransferase enzyme catalyzes the transfer of the tetrazine-modified fucose from the donor substrate, **GDP-Fucose-Tz**, to an acceptor substrate (e.g., a glycoprotein, glycan, or peptide). In the second step, the fucosylated acceptor, now bearing a tetrazine handle, is detected by a "click" reaction with a dienophile probe, such as a trans-cyclooctene (TCO)-functionalized fluorophore or biotin. The resulting signal is proportional to the extent of fucosylation.

Data Presentation

Quantitative analysis of fucosyltransferase activity is crucial for inhibitor screening and mechanistic studies. The following tables provide representative kinetic data for a fucosyltransferase (FUT8) with its natural donor substrate, GDP-Fucose, and various acceptor substrates. While the specific kinetic parameters for **GDP-Fucose-Tz** will need to be determined experimentally, they are expected to follow Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of Human FUT8 with GDP-Fucose and Acceptor Substrates[1][2][3][4][5]

Substrate	K _m (μM)	k _{cat} (min ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)
GDP-Fucose	14.56 ± 3.4	~15	1.7 × 10 ⁴
G0-Asn	113.1 ± 15.43	~15	2.2 × 10 ³
G0-Asn-Peptide	133.1 ± 19.99	~15	1.9 × 10 ³
Man5GlcNAc2Asn	>1500	0.9 ± 0.1	10

G0-Asn represents an asialo-, agalacto-biantennary N-glycan attached to asparagine. Data is representative and sourced from studies on human α-1,6-fucosyltransferase (FUT8). Kinetic parameters for **GDP-Fucose-Tz** and other specific acceptor substrates should be determined empirically.

Table 2: Components for In Vitro Fucosylation Reaction

Component	Stock Concentration	Final Concentration	Purpose
Fucosyltransferase (e.g., FUT8)	1 μ M	10-100 nM	Enzyme catalyst
Acceptor Substrate	10 mM	100 μ M - 1 mM	Molecule to be fucosylated
GDP-Fucose-Tz	1 mM	10-100 μ M	Tetrazine-modified fucose donor
Tris-HCl (pH 7.5)	1 M	50 mM	Buffer
MnCl ₂ or MgCl ₂	1 M	5-10 mM	Divalent cation cofactor for FUT
Bovine Serum Albumin (BSA)	10 mg/mL	0.1 mg/mL	Stabilizing agent for the enzyme

Experimental Protocols

Protocol 1: In Vitro Fucosylation Reaction

This protocol describes the enzymatic transfer of Fucose-Tz to an acceptor substrate.

Materials:

- Recombinant fucosyltransferase (e.g., FUT8)
- Acceptor substrate (e.g., a glycoprotein like asialofetuin, or a specific glycan)
- **GDP-Fucose-Tz**
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.1 mg/mL BSA
- Nuclease-free water
- Microcentrifuge tubes or 96-well plate

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube or a well of a 96-well plate by adding the components in the following order:
 - Nuclease-free water to the final volume
 - Reaction Buffer (to 1x)
 - Acceptor substrate (to the desired final concentration)
 - **GDP-Fucose-Tz** (to the desired final concentration)
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the fucosyltransferase to the desired final concentration.
- Incubate the reaction at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
- Terminate the reaction by heating the mixture at 95°C for 5 minutes. Alternatively, the reaction can be stopped by adding EDTA to a final concentration of 20 mM.
- The fucosylated product is now ready for the bioorthogonal ligation step.

Protocol 2: Bioorthogonal Ligation with a TCO-Probe (Click Chemistry)

This protocol describes the detection of the tetrazine-modified fucosylated product using an inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO)-containing probe.

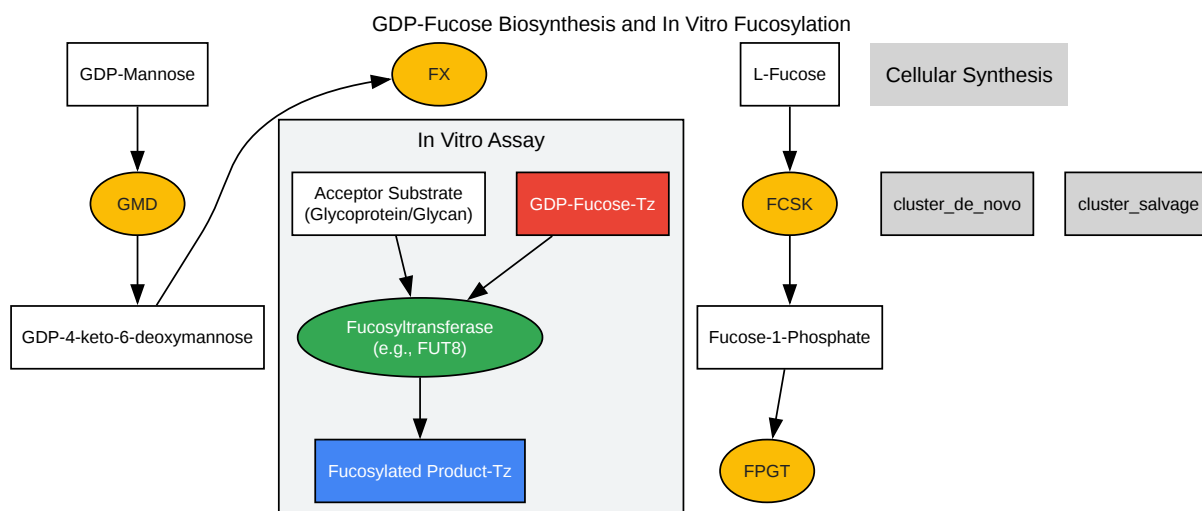
Materials:

- Fucosylated reaction mixture from Protocol 1
- TCO-functionalized probe (e.g., TCO-Biotin or TCO-Fluorophore) dissolved in DMSO or an appropriate aqueous buffer
- Phosphate-buffered saline (PBS), pH 7.4

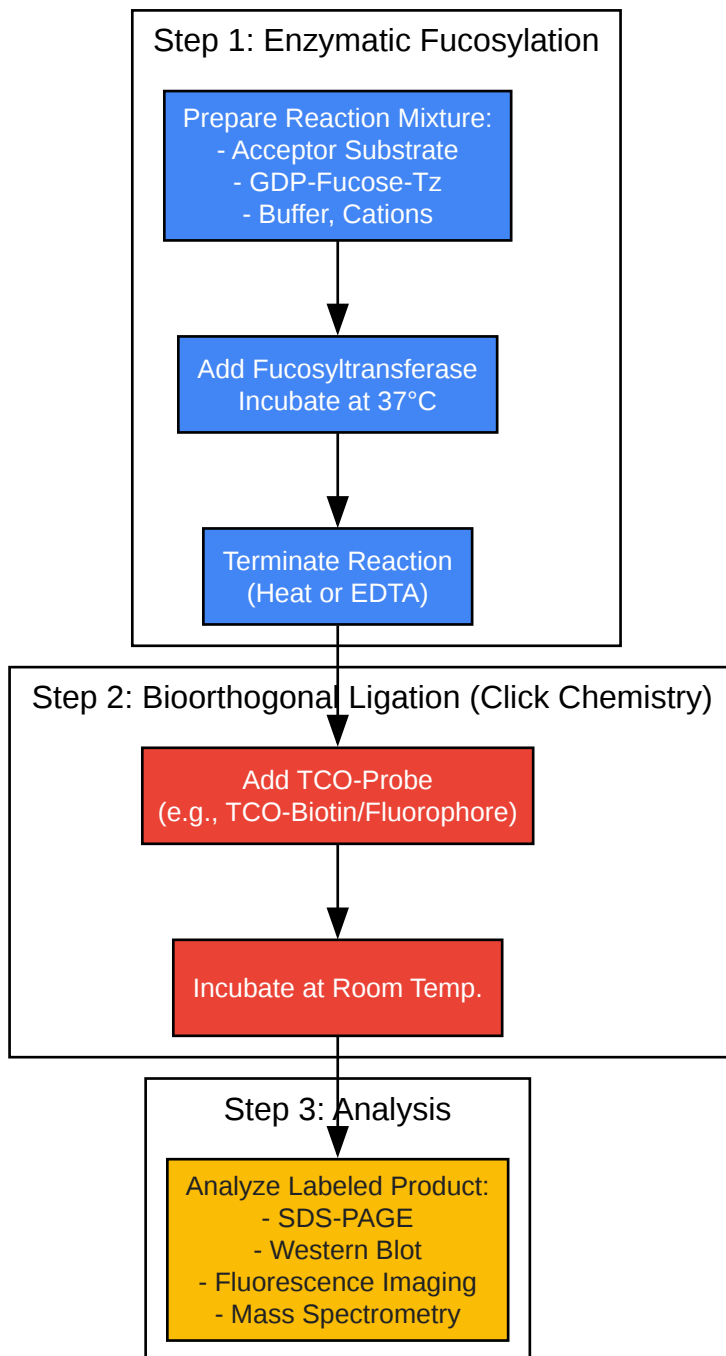
Procedure:

- To the 50 μ L fucosylation reaction mixture, add the TCO-probe to a final concentration of 50-100 μ M.
- Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.
- The labeled product can now be analyzed by various methods depending on the probe used:
 - TCO-Biotin: Detect by Western blot using streptavidin-HRP or by affinity purification on streptavidin-coated beads.
 - TCO-Fluorophore: Detect by in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry.

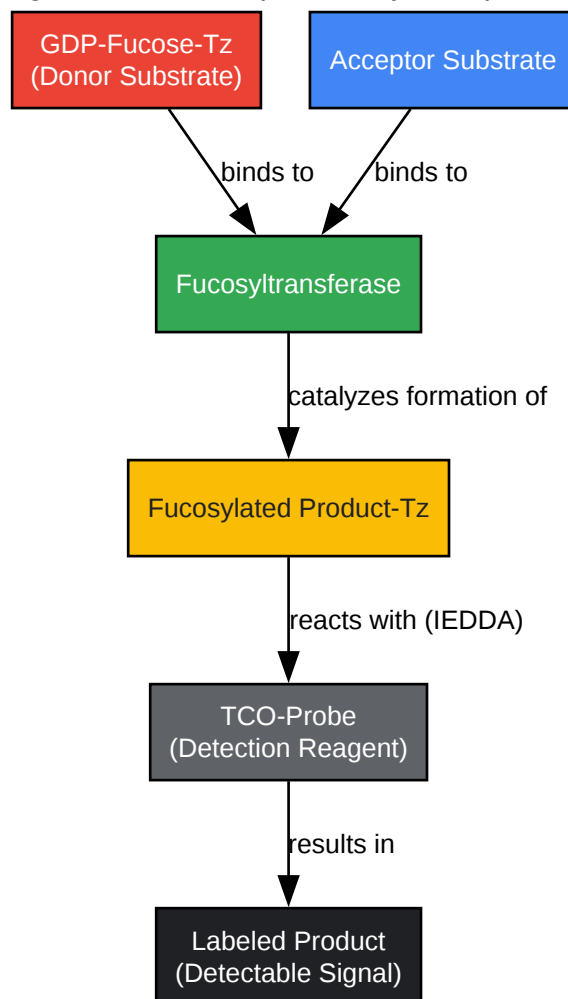
Mandatory Visualizations



Experimental Workflow for In Vitro Fucosylation Assay



Logical Relationship of Assay Components



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